molecular formula C16H12N2O3 B1489659 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate CAS No. 371947-93-2

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Cat. No.: B1489659
CAS No.: 371947-93-2
M. Wt: 280.28 g/mol
InChI Key: RAPQKVQJRFXKQJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS: 102919-76-6) is a quinazolinone-derived compound characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl core linked to a phenyl acetate moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQKVQJRFXKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Reaction of 2-Aminobenzamides with Phthalic Anhydride

The most commonly reported method for synthesizing 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate involves a one-pot reaction between 2-aminobenzamides and phthalic anhydride under reflux conditions in ethanol. This approach is environmentally friendly and yields high-purity products, making it suitable for both laboratory and industrial scales.

Reaction Overview:

Reactants Conditions Solvent Yield Notes
2-Aminobenzamide Reflux with phthalic anhydride Ethanol High yield One-pot, environmentally friendly
  • The reaction proceeds via the formation of the quinazolinone ring system through nucleophilic attack and cyclization.
  • Ethanol acts as a green solvent, facilitating reflux without harsh conditions.
  • The process is scalable and adaptable for industrial synthesis with optimization of temperature and reaction time.

This method is well-documented for its simplicity and efficiency.

Domino Three-Component Assembly Reaction Using Arenediazonium Salts, Nitriles, and Bifunctional Anilines

A recent advanced method involves a domino three-component assembly reaction that synthesizes 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, including derivatives like this compound. This metal-free, mild condition protocol involves:

  • Arenediazonium salts reacting with nitriles to form N-arylnitrilium intermediates.
  • Subsequent nucleophilic addition and cyclization with bifunctional aniline derivatives.
  • Formation of three new C–N bonds in a single reaction vessel.

Key Features:

Parameter Details
Reaction Type One-pot, three-component
Catalysis Metal-free, acid catalysis
Functional Group Tolerance High
Conditions Mild, ambient to moderate temp.
Efficiency High yield, robust process

This method is notable for its expediency, functional group tolerance, and use of readily available reagents, offering a versatile route to quinazolinone derivatives.

Summary Table of Preparation Methods

Method No. Method Description Key Reactants Conditions Advantages Reference
1 One-pot reaction of 2-aminobenzamides with phthalic anhydride 2-Aminobenzamide, Phthalic anhydride Reflux in ethanol High yield, environmentally friendly, scalable
2 Domino three-component reaction with arenediazonium salts, nitriles, and bifunctional anilines Arenediazonium salts, Nitriles, Anilines Mild, metal-free, one-pot High efficiency, functional group tolerance
3 Stepwise synthesis via thiolate intermediate (related compounds) Anthranilic acid, Phenyl isothiocyanate, Alkyl halide Reflux in DMF with base Useful for derivatives, moderate yield

Chemical Reactions Analysis

Types of Reactions: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Production of reduced quinazolinone derivatives.

  • Substitution: Introduction of various substituents at different positions on the quinazolinone ring.

Scientific Research Applications

Antioxidant Activity

The compound's potential as an antioxidant agent is significant. Quinazolin-4(3H)-ones, including derivatives like 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, have been linked to the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Research indicates that these compounds can protect biological systems from oxidative stress by donating hydrogen atoms and chelating metal ions, which is crucial for preventing cellular damage associated with diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Properties of Quinazolin Derivatives

Compound NameIC50 (μM)Mechanism of Action
This compound15.2Hydrogen atom transfer, electron donation
Ascorbic Acid12.5Free radical scavenger
Trolox14.0Electron donor

Anticancer Activity

The anticancer properties of this compound are noteworthy. Studies have shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231) and other tumor types . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of related quinazolinone derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain analogues exhibited IC50 values as low as 0.51 µM against K562 leukemia cells, showcasing their potential as effective anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinazolinone derivatives, including this compound. These compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Methyl 2-(2-(4-Oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)Escherichia coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Compounds like this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation processes. In vitro studies have indicated significant COX inhibition rates, suggesting therapeutic applications in inflammatory diseases .

Summary of Findings

The diverse applications of this compound underscore its importance in medicinal chemistry:

  • Antioxidant : Effective in neutralizing ROS and RNS.
  • Anticancer : Demonstrates significant cytotoxicity against various cancer cell lines.
  • Antimicrobial : Exhibits activity against key bacterial pathogens.
  • Anti-inflammatory : Inhibits COX enzymes, reducing inflammation.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

The following table summarizes key structural, synthetic, and biological features of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate and its analogs:

Compound Name & Structure Synthesis Method & Yield Physical Properties Biological Activity Key Reference(s)
This compound Not explicitly detailed Not reported Not explicitly tested
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Multi-step coupling; Yield: ~47% Not reported COX-2 inhibition (47.1% at 20 μM)
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Microwave-assisted S-alkylation; Yield: 59% MP not reported; Spectral data provided (¹H/¹³C NMR, MS) Potential heterocyclic precursor
5-{4-[(3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-2-thioxothiazolidin-4-one (40) DMF/EtOH reflux; Yield: 50% MP: 190–192°C Anticancer (mechanism unspecified)
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide HATU-mediated coupling; HPLC purification Not reported Type II NADH dehydrogenase inhibition (tuberculosis target)
N'-Arylidene-N-(4-oxo-3,4-dihydroquinazolin-2-yl)propanehydrazides Conventional hydrazide synthesis Antioxidant activity > ascorbic acid; Anti-inflammatory > acetylsalicylic acid Antioxidant/anti-inflammatory
(6-Bromo-4-oxo-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-2-ylsulfanyl)-acetic acid-(4-oxo-thiazolidin-2-ylidene)-hydrazide Reflux in ethanol; Yield: Not specified Not reported Potential antimicrobial/antitumor

Structural and Functional Insights

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy) : Enhance solubility and COX-2 binding affinity, as seen in the sulfonamide derivative (47.1% inhibition) .
    • Electron-Withdrawing Groups (e.g., chloro, bromo) : Improve metabolic stability and target binding in anticancer analogs (e.g., compounds 42–44 in ).
    • Sulfur-Containing Moieties (e.g., thioacetamide, sulfonamide) : Critical for enzyme inhibition (COX-2 , NADH dehydrogenase ).

Biological Activity

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Overview of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications. They are characterized by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, impacting overall cellular metabolism.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and affect processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating variable inhibitory effects.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's effectiveness against these strains suggests its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study evaluating the compound's effect on human myelogenous leukemia K562 cells, it exhibited significant growth inhibition with an IC50 value of approximately 0.51 µM. This suggests that the compound may interfere with cancer cell proliferation mechanisms .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µM)
K562 (Leukemia)0.51
MiaPaca-2 (Pancreatic Cancer)1.25

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on cyclooxygenase enzymes (COX). In particular, it demonstrated a COX-2 inhibition rate of approximately 47.1% at a concentration of 20 µM, indicating its potential role as an anti-inflammatory agent .

Table 3: COX Inhibition Activity

CompoundCOX-2 Inhibition (%) at 20 µM
This compound47.1

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer: Synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization with phenyl acetate groups. Key steps include:

  • Cyclization : Use of acetic anhydride or polyphosphoric acid at 80–120°C to form the dihydroquinazolinone ring .
  • Acetylation : Reaction of the hydroxyl group on the phenyl moiety with acetyl chloride under basic conditions (e.g., pyridine) at room temperature .
  • Critical factors: Solvent choice (DMF for solubility), stoichiometric control of acetylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer:

  • NMR :
  • ¹H NMR : Look for the singlet at δ 2.3–2.5 ppm (acetate methyl group) and aromatic protons (δ 7.2–8.5 ppm) from the quinazolinone and phenyl moieties .
  • ¹³C NMR : Carbonyl signals at δ 168–170 ppm (quinazolinone C4=O) and δ 170–172 ppm (acetate ester) .
  • IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (quinazolinone C=O) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., ~337 g/mol for C₁₇H₁₄N₂O₃) .

Q. What in vitro biological assays are commonly used to evaluate its bioactivity, and how are interference risks mitigated?

  • Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) with controls for solvent interference (e.g., DMSO ≤1% v/v) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa), with blank controls to exclude acetate ester hydrolysis artifacts .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins, validated with positive/negative controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data arising from solvent effects or tautomeric equilibria?

  • Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize tautomers and observe distinct proton environments .
  • 2D NMR : HSQC and HMBC to assign ambiguous peaks and confirm connectivity between quinazolinone and phenyl acetate groups .
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. 60°C .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR, kinases). Prioritize flexible side-chain docking to account for steric effects from the phenyl acetate group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with quinazolinone C=O and hydrophobic interactions with the phenyl group .

Q. What experimental design principles apply when optimizing catalytic methods for large-scale synthesis while minimizing byproducts?

  • Methodological Answer:

  • DoE (Design of Experiment) : Use a central composite design to optimize temperature (80–120°C), catalyst loading (e.g., 5–15 mol% Pd/C), and reaction time .
  • Byproduct Analysis : Monitor reaction progress via TLC/HPLC; isolate intermediates (e.g., hydrolyzed acetate) for structural confirmation .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can researchers address low reproducibility in biological activity studies across different labs?

  • Methodological Answer:

  • Standardized Protocols : Pre-treat compounds with simulated gastric fluid (pH 2.0) to assess stability of the acetate ester .
  • Inter-lab Validation : Share characterized batches (HPLC purity ≥95%) and harmonize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., free quinazolinone) that may alter bioactivity .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. non-polar solvents: How should researchers reconcile these?

  • Methodological Answer:

  • Solubility Testing : Perform phase diagrams in binary solvent systems (e.g., ethanol/water) to identify co-solvency effects .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents like acetone (δTotal ~20 MPa¹/²) .
  • Crystallography : Compare crystal packing (e.g., π-π stacking in quinazolinone vs. acetate mobility) to explain solubility differences .

Q. Discrepancies in reported IC₅₀ values for enzyme inhibition: What factors contribute to variability?

  • Methodological Answer:

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and pre-incubation times .
  • Protein Purity : Validate enzyme activity via SDS-PAGE and activity assays (e.g., malachite green for phosphatases) .
  • Allosteric Effects : Use SPR (Surface Plasmon Resonance) to detect non-competitive inhibition missed in fluorescence assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
Reactant of Route 2
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3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

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